Product packaging for Biotin-PEG4-Dde-TAMRA-PEG3-Azide(Cat. No.:)

Biotin-PEG4-Dde-TAMRA-PEG3-Azide

Cat. No.: B11832515
M. Wt: 1397.6 g/mol
InChI Key: BZMNWSIWUFJKEL-RKILTYLGSA-N
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Description

Evolution of Modular Probe Design in Biomedical Research

The journey toward modern chemical probes began with simple, single-function molecules. Early examples included fluorescent dyes for imaging or affinity tags for purification. However, the need to investigate intricate biological systems demanded more versatile tools. This led to the evolution of modular probe design, where distinct functional units are combined into a single molecule. nih.gov This approach allows for the flexible and tailored assembly of probes to meet the specific demands of a given experiment. nih.gov

This modular concept has been pivotal in advancing various fields, including proteomics and drug discovery. The ability to combine different components, such as a reactive group, a linker, and a reporter tag, has enabled the development of powerful techniques like activity-based protein profiling (ABPP). nih.gov The progression from simple scanning probe instruments to a whole family of such tools has expanded our ability to perceive and interact with the world at the atomic and molecular scale. nih.gov

Rationale for Integrated Functionality in Chemical Biology Tools

The integration of multiple functions into a single chemical probe offers numerous advantages for studying biological systems. These "all-in-one" tools streamline experimental workflows and provide a more comprehensive understanding of molecular interactions. mdpi.com For instance, a trifunctional probe can be used to label a target protein, visualize its localization within a cell, and then isolate it for further analysis. rsc.org

This integrated approach is particularly valuable for in-vivo studies, where minimizing perturbations to the biological system is crucial. nih.gov By incorporating functionalities like a bioorthogonal handle for click chemistry, a fluorescent reporter for imaging, and a biotin (B1667282) tag for enrichment, researchers can perform multiple analytical steps with a single probe. rsc.org Furthermore, the inclusion of cleavable linkers allows for the selective release of the target molecule after capture, facilitating its identification by techniques such as mass spectrometry. springernature.comresearchgate.net This has become a popular strategy for protein enrichment and identification. springernature.com

Overview of Biotin-PEG4-Dde-TAMRA-PEG3-Azide as a Cleavable Trifunctional Probe

This compound is a prime example of a sophisticated, multifunctional chemical probe designed for advanced applications in chemical biology. This compound is a dye derivative of TAMRA that has been modified with a cleavable biotin group. medchemexpress.com It serves as a cleavable trifunctional reagent that can be used for protein labeling, capture, and release. researchgate.net

The key to its versatility lies in its modular structure, which incorporates three distinct functional moieties:

A Biotin Tag: This provides a high-affinity handle for binding to streptavidin, enabling the efficient enrichment and purification of labeled biomolecules. lumiprobe.com

A TAMRA Fluorophore: Tetramethylrhodamine (TAMRA) is a bright and photostable fluorescent dye that allows for the visualization and tracking of the probe and its target within cells or tissues.

An Azide (B81097) Group: This serves as a bioorthogonal reactive handle for "click chemistry" reactions, specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. medchemexpress.com This enables the covalent attachment of the probe to a target molecule that has been metabolically or synthetically functionalized with an alkyne group.

A critical feature of this probe is the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker . This linker is cleavable under mild conditions, typically using hydrazine (B178648), which allows for the release of the captured protein from the streptavidin beads. rsc.org This is particularly advantageous for downstream analysis by mass spectrometry, as it allows for the identification of the target protein without interference from the large biotin-streptavidin complex. researchgate.net The Dde-based linker has been shown to lead to efficient release of protein targets under mild conditions. rsc.org

The polyethylene (B3416737) glycol (PEG) spacers (PEG4 and PEG3) incorporated into the structure enhance the water solubility of the probe and act as flexible linkers to minimize steric hindrance between the different functional groups and the target molecule. lumiprobe.com This thoughtful design makes this compound a powerful tool for a wide range of chemical biology applications, including its use as a linker in the synthesis of antibody-drug conjugates (ADCs). biocat.comtargetmol.comglpbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C69H96N12O17S B11832515 Biotin-PEG4-Dde-TAMRA-PEG3-Azide

Properties

Molecular Formula

C69H96N12O17S

Molecular Weight

1397.6 g/mol

IUPAC Name

5-[[3-[[3-[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propylidene]amino]propylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-iminoxanthen-9-yl]benzoic acid

InChI

InChI=1S/C69H96N12O17S/c1-69(2)43-55(82)64(56(83)44-69)53(18-26-91-30-34-95-38-39-97-35-31-92-27-22-74-60(84)9-6-5-8-59-65-54(45-99-59)77-68(90)78-65)72-19-7-20-73-61(85)17-24-81(25-29-94-33-37-96-36-32-93-28-23-76-79-71)62(86)16-21-75-66(87)46-10-13-49(52(40-46)67(88)89)63-50-14-11-47(70)41-57(50)98-58-42-48(80(3)4)12-15-51(58)63/h10-15,40-42,54,59,65,70,82H,5-9,16-39,43-45H2,1-4H3,(H,73,85)(H,74,84)(H,75,87)(H,88,89)(H2,77,78,90)/t54-,59-,65-/m0/s1

InChI Key

BZMNWSIWUFJKEL-RKILTYLGSA-N

Isomeric SMILES

CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)C

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C

Origin of Product

United States

Synthetic Design and Engineering Principles of Biotin Peg4 Dde Tamra Peg3 Azide

Chemical Synthesis Strategies for Complex Conjugates

The construction of multifaceted molecules like Biotin-PEG4-Dde-TAMRA-PEG3-Azide, which features multiple distinct chemical entities, necessitates advanced synthetic approaches to ensure high yield and purity. These strategies are crucial for managing the chemical complexity and preventing unwanted side reactions.

The synthesis of this compound is best approached using a convergent or segmental assembly strategy. Unlike a linear synthesis where the molecule is built step-by-step from one end to the other, a convergent synthesis involves the independent preparation of key molecular fragments, or segments, which are then combined in the final stages. nih.govnih.gov

For this specific molecule, the primary segments would likely be:

A Biotin-PEG4 fragment.

A TAMRA-Dde core, likely built upon an amino acid scaffold like lysine (B10760008).

An Azide-PEG3 fragment.

A cornerstone of modern chemical synthesis, particularly in peptide and conjugate chemistry, is the use of orthogonal protecting groups. wikipedia.orgbiosynth.com An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications at various stages of the synthesis. wikipedia.orgiris-biotech.de

In the structure of this compound, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group plays a critical role as a semi-permanent, or selectively removable, protecting group for a primary amine. iris-biotech.de This is essential for a molecule that has other reactive sites that must remain masked until a specific chemical transformation is desired. The Dde group is orthogonal to many other common protecting groups, such as the acid-labile tert-Butoxycarbonyl (Boc) and base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups, which are staples in solid-phase peptide synthesis (SPPS). researchgate.netbachem.com This orthogonality is the key to its utility, allowing for a precise sequence of deprotection and functionalization steps.

Table 1: Comparison of Common Orthogonal Protecting Groups in Peptide and Conjugate Synthesis

Protecting Group Abbreviation Cleavage Conditions Stability
9-Fluorenylmethyloxycarbonyl Fmoc 20% Piperidine (B6355638) in DMF Acid, Hydrazine (B178648) (partial)
tert-Butoxycarbonyl Boc Strong Acid (e.g., TFA) Base, Hydrazine
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde 2% Hydrazine in DMF Acid, Piperidine

This table summarizes the distinct cleavage conditions that allow for the orthogonal use of these protecting groups in a single synthetic scheme.

The removal of the Dde protecting group is achieved under very specific and mild conditions, typically by treatment with a solution of 2% hydrazine (N₂H₄) in an organic solvent like dimethylformamide (DMF). sigmaaldrich.comresearchgate.net The reaction proceeds via a nucleophilic attack by hydrazine on one of the carbonyl groups of the Dde's cyclohexanedione ring. This is followed by an intramolecular cyclization that results in the formation of a stable heterocyclic byproduct and the release of the free amine.

The mildness of this deprotection condition is crucial. It does not affect acid-labile protecting groups (like Boc or trityl) or the standard base-labile Fmoc group, thus preserving the integrity of other protected sites on the molecule. iris-biotech.desigmaaldrich.com This allows for the selective unmasking of the Dde-protected amine for further conjugation—for instance, the attachment of the TAMRA dye—while the rest of the molecule remains inert. This selective functionalization is a key principle in the engineering of this complex conjugate.

The Dde group is highly compatible with Solid-Phase Peptide Synthesis (SPPS), a technique where a growing molecular chain is anchored to an insoluble resin support. bachem.comnih.gov This compatibility has made the Fmoc/Dde protection strategy a standard approach for creating branched or side-chain modified peptides on-resin. sigmaaldrich.com

During SPPS, the temporary Fmoc group is repeatedly removed with piperidine to allow for chain elongation, and the Dde group remains stable under these conditions. iris-biotech.de Once the main backbone of the molecule is assembled, the Dde group can be selectively cleaved on the solid support using a hydrazine solution. nih.govrsc.orgmerckmillipore.com This exposes a specific amine (e.g., the side-chain of a lysine residue) for further modification, such as the attachment of a fluorophore or another linker segment. iris-biotech.de The excess reagents and byproducts from this modification can then be easily washed away, which is a primary advantage of the solid-phase approach. bachem.com Finally, the entire synthesized molecule is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA), a condition to which the Dde group is also stable. sigmaaldrich.com However, it has been noted that Dde migration can occur as a side reaction if a free amine is present during deprotection steps. researchgate.netnih.gov

Polyethylene (B3416737) Glycol (PEG) Linker Architectures

The inclusion of two separate polyethylene glycol (PEG) chains, a PEG4 and a PEG3, in the structure of this compound is a deliberate design choice to modulate the physicochemical properties of the final molecule. glpbio.com PEG linkers are composed of repeating ethylene (B1197577) oxide units and are widely used in bioconjugation. chempep.com

Table 2: Components of this compound and Their Functions

Component Function
Biotin (B1667282) High-affinity binding tag (e.g., for streptavidin)
PEG4 Linker Enhances solubility, provides spatial separation
Dde Group Orthogonal protecting group for selective amine functionalization
TAMRA Tetramethylrhodamine; a fluorescent reporter dye
PEG3 Linker Enhances solubility, provides spatial separation
Azide (B81097) Group Reactive handle for "click chemistry" conjugation (e.g., CuAAC or SPAAC) medchemexpress.com

This table details the specific role of each chemical part within the integrated molecular construct.

Synthetic Design and Engineering of a Multifunctional Chemical Probe: this compound

The chemical compound this compound represents a sophisticated, multi-component molecular tool designed for advanced applications in chemical biology and proteomics. researchgate.netbroadpharm.com Its architecture is a prime example of rational design, where each of its constituent parts—Biotin, polyethylene glycol (PEG) linkers of varying lengths (PEG4 and PEG3), a cleavable Dde linker, a TAMRA fluorophore, and an azide reactive group—is strategically included to impart a specific function. medchemexpress.comiris-biotech.de This intricate design allows for a multi-step experimental approach, typically involving the labeling of a target biomolecule, its selective capture, fluorescent detection, and subsequent release for further analysis. researchgate.netiris-biotech.de Such probes are often utilized in the synthesis of antibody-drug conjugates (ADCs) and for the enrichment and identification of proteins from complex biological mixtures. targetmol.combiocat.comglpbio.com

The core principle behind its design is modularity. The azide group provides a bio-orthogonal "click" chemistry handle, enabling the covalent attachment of the probe to a biomolecule of interest that has been modified to contain an alkyne group. medchemexpress.combioacts.com The biotin moiety serves as a high-affinity capture tag, binding strongly to streptavidin, which is typically immobilized on a solid support like beads. iris-biotech.delumiprobe.com This allows for the selective isolation of the probe-biomolecule conjugate. The TAMRA component is a well-characterized rhodamine-based fluorescent dye, which allows for the visualization and quantification of the labeled species. bioacts.combaseclick.eu

Central to the probe's utility is the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker. iris-biotech.deaxispharm.com This linker is stable under many physiological and experimental conditions but can be selectively cleaved through the application of hydrazine. iris-biotech.deaxispharm.com This cleavability is crucial, as the extremely strong biotin-streptavidin interaction would otherwise require harsh, denaturing conditions to release the captured biomolecule, potentially compromising its structure and function. iris-biotech.de The Dde linker allows for the gentle release of the target molecule from the streptavidin support after capture, enabling downstream applications like mass spectrometry. researchgate.net The strategic placement of two separate polyethylene glycol (PEG) chains of different lengths, PEG4 and PEG3, further refines the probe's functionality. targetmol.com

2 Minimization of Steric Hindrance for Biomolecular Interactions

A critical engineering principle in the design of this compound is the mitigation of steric hindrance to ensure that each functional part of the molecule can operate without impeding the others. Steric hindrance can significantly reduce the efficiency of biomolecular interactions, such as the binding of the biotin tag to streptavidin or the interaction of a labeled antibody with its antigen.

The inclusion of flexible polyethylene glycol (PEG) spacer arms is a key strategy to overcome this challenge. researchgate.netnih.gov The PEG4 and PEG3 units act as flexible tethers that physically separate the functional moieties—biotin, TAMRA, and the target biomolecule—from each other. This separation provides the necessary space for large biomolecules, like streptavidin, to access the biotin tag without being obstructed by the fluorescent dye or the target molecule itself. lumiprobe.com Research on biotinylated reagents has demonstrated that hydrophilic PEG linkers effectively distance the biotin residue from the conjugated molecule, facilitating more efficient binding to streptavidin. lumiprobe.com

Furthermore, the hydrophilic nature of the PEG linkers helps to prevent the non-specific aggregation and adsorption of the probe to surfaces or other proteins, which can also contribute to steric interference and background signal. cd-bioparticles.net In the context of this specific probe's application in antibody-drug conjugates, the PEG linkers ensure that the bulky antibody does not sterically shield the biotin from binding to streptavidin. Similarly, they prevent the large streptavidin protein from blocking the antibody's binding site on its target antigen. The strategic placement of these spacers is thus essential for maintaining the independent functionality of each component of the probe.

Orthogonal Protecting Group Chemistry: Emphasis on the Dde Moiety

3 Impact of PEG Length (PEG4 and PEG3 units) on Probe Performance

The length of the PEG chain directly influences several key performance metrics:

Solubility and Stability: PEG linkers enhance the aqueous solubility of the entire conjugate, which is particularly important given the often hydrophobic nature of fluorescent dyes like TAMRA and of some target biomolecules. researchgate.net Longer PEG chains generally lead to greater hydrophilicity.

Binding Affinity and Kinetics: The length of the spacer can impact the binding affinity of the terminal groups. An optimal spacer length positions the biotin tag for effective entry into the deep binding pocket of streptavidin. Studies on similar bioconjugates have shown that both excessively short and excessively long spacers can sometimes impair binding affinity, highlighting the need for optimization. researchgate.net

Flexibility and Reach: The flexible nature of the PEG chains allows the conjugated biomolecule to maintain a degree of rotational freedom, which can be important for its biological activity. The combined length of PEG4 and PEG3 provides a substantial reach, allowing the biotin to bind to streptavidin even if the target biomolecule is part of a larger complex.

Interactive Data Table: Components of this compound

ComponentPrimary FunctionKey Properties
Biotin High-affinity capture tagBinds to streptavidin and avidin (B1170675) with very high affinity, enabling purification and immobilization. iris-biotech.de
PEG4 & PEG3 Spacers and solubility enhancersHydrophilic, flexible linkers that reduce steric hindrance, prevent aggregation, and improve solubility. lumiprobe.comresearchgate.netcd-bioparticles.net
Dde Linker Cleavable elementStable under physiological conditions; cleaved by hydrazine to release the captured molecule under mild conditions. iris-biotech.deiris-biotech.deaxispharm.com
TAMRA Fluorescent reporterRhodamine-based dye for fluorescent detection and quantification (Ex/Em ~547/573 nm). bioacts.combaseclick.eu
Azide (N₃) Bio-orthogonal handleReacts with alkyne groups via "click chemistry" for stable and specific conjugation to target molecules. medchemexpress.combioacts.com

Bioorthogonal Ligation Chemistries Mediated by Biotin Peg4 Dde Tamra Peg3 Azide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry reaction that involves the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. nih.govacs.orgrsc.org The azide group within Biotin-PEG4-Dde-TAMRA-PEG3-Azide readily participates in this reaction, allowing for its conjugation to alkyne-modified biomolecules. medchemexpress.com

Kinetic and Mechanistic Studies of Azide Reactivity

The reactivity of the azide in CuAAC is influenced by several factors, including the electronic properties of the azide and the reaction conditions. The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.govacs.org The rate of the CuAAC reaction is significantly faster than the uncatalyzed thermal cycloaddition, with rate enhancements of up to 10⁷-fold. acs.org

The reaction kinetics can exhibit complex behavior, sometimes showing a multimodal profile, which suggests the involvement of multiple active catalytic species. nih.gov The order of the reaction with respect to the azide can be influenced by the presence of certain ions; for instance, in aqueous media, the reaction can be nearly zero-order in azide, but becomes first-order in the presence of chloride ions. mdpi.com This suggests that the coordination of the azide to the copper(I) center can be a significant step in the catalytic cycle. mdpi.com

Catalytic Systems and Ligand Effects in Aqueous Media

The efficiency of CuAAC in aqueous environments, crucial for biological applications, is highly dependent on the catalytic system used. nih.govrsc.org Copper(I) is prone to oxidation and disproportionation in water, necessitating the use of stabilizing ligands. acs.orgnih.gov These ligands not only protect the copper(I) catalyst but also accelerate the reaction. mdpi.comresearchgate.net

A variety of ligands have been developed to enhance CuAAC in aqueous media. Tris(triazolylmethyl)amine ligands, such as TBTA and THPTA, are popular choices due to their ability to stabilize the copper(I) catalyst. mdpi.comresearchgate.net Other effective ligands include derivatives of 2,2′-bipyridine and 1,10-phenanthroline, as well as water-soluble phosphine (B1218219) ligands. mdpi.comresearchgate.net The choice of ligand can significantly impact the reaction rate, and the optimal ligand may vary depending on the specific substrates and reaction conditions. nih.gov For instance, some oligo-benzimidazole ligands have demonstrated extreme efficiency in protecting Cu(I) and catalyzing the reaction. acs.org The use of phase-transfer catalysts, such as β-cyclodextrin, has also been shown to accelerate CuAAC reactions in water by enhancing the solubility of organic reactants. organic-chemistry.org

Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. acs.org This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a catalyst. acs.orgrsc.org The azide moiety of this compound can efficiently undergo SPAAC with various cyclooctyne-modified molecules. medchemexpress.com

Comparative Analysis of SPAAC Kinetics and Efficiency

SPAAC reactions are generally slower than their copper-catalyzed counterparts. acs.org However, the development of various strained cyclooctynes has led to a range of reaction rates suitable for different applications. acs.orgresearchgate.net The kinetics of SPAAC are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne. researchgate.netnih.gov For instance, the reaction rate constants for SPAAC can vary significantly, with some of the faster cyclooctynes exhibiting rates that are suitable for in vivo applications. researchgate.net The reaction environment can also influence the kinetics, with some studies showing that higher concentrations of water can lead to faster reaction rates. nih.gov

Reactivity Profile with Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) Conjugates

Dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) are two of the most commonly used cyclooctynes in SPAAC due to their relatively high reactivity and stability. rsc.orgresearchgate.net The azide group of this compound is expected to react readily with both DBCO and BCN conjugates. medchemexpress.com

Studies comparing the reactivity of DBCO and BCN have shown that DBCO generally exhibits faster reaction kinetics with azides than BCN. ub.edu For example, one study found the binding efficiency of an azide with a DBCO derivative to be 1.3 to 1.9 times higher than with a BCN derivative. ub.edu The choice between DBCO and BCN for a specific application will depend on the required reaction rate and the specific molecular context.

Table 1: Comparison of Second-Order Rate Constants for SPAAC with Different Cyclooctynes

CyclooctyneReactantSolvent(s)Rate Constant (M⁻¹s⁻¹)
DBCOBenzyl azideOrganic (co)solvents~0.1
BCNBenzyl azideOrganic (co)solventsVaries
DIBAC/DBCOAzidoamino acidHBS buffer (pH 7.4)0.34
BCNAzidoamino acidHBS buffer (pH 7.4)0.28
BCN2-azidoethanolHuman blood plasma0.19 - 0.21

This table presents a selection of reported rate constants to illustrate the typical range of SPAAC kinetics. Actual rates can vary depending on the specific reactants, solvent, temperature, and other experimental conditions. researchgate.netnih.govresearchgate.net

Orthogonal Functionalization Strategies Utilizing Multiple Reactive Sites

The multifunctional nature of this compound allows for orthogonal functionalization strategies. The molecule possesses three distinct functional handles: the azide for click chemistry, the biotin (B1667282) for affinity-based applications, and a cleavable Dde linker.

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group is stable to conditions used for Fmoc and Boc removal but can be selectively cleaved using hydrazine (B178648). sigmaaldrich.comresearchgate.net This orthogonality allows for a sequential or differential functionalization approach. For instance, the azide group can first be used to conjugate the molecule to a target via CuAAC or SPAAC. Subsequently, the Dde linker can be cleaved to release the biotin-TAMRA portion from the conjugated target under mild conditions, which can be useful in applications like catch-and-release purification. sigmaaldrich.combroadpharm.com This strategy enables the specific labeling and subsequent manipulation or analysis of biomolecules in complex mixtures. rsc.orgresearchgate.net

Sequential Bioorthogonal Labeling Schemes

Sequential labeling is a powerful strategy for tracking dynamic biological processes or for multi-step purification and analysis of target biomolecules. The utility of this compound in such schemes hinges on the controlled cleavage of the Dde linker.

The process typically begins with the metabolic or enzymatic incorporation of a bioorthogonal handle, such as an alkyne group, into a protein or other biomolecule of interest. The azide group of this compound can then be covalently attached to this alkyne-modified biomolecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. nih.govnih.gov This initial step tags the biomolecule with both a biotin handle for enrichment and a TAMRA fluorophore for visualization.

Once the labeled biomolecule is isolated, typically through capture by streptavidin-coated beads which bind tightly to the biotin tag, the Dde linker comes into play. researchgate.netbeilstein-journals.org The Dde group is stable under a variety of conditions, including those used for click chemistry and immunoprecipitation. However, it can be selectively cleaved under mild conditions by treatment with aqueous hydrazine (N₂H₄) or hydroxylamine. researchgate.netnih.gov This cleavage step releases the captured biomolecule from the streptavidin resin, leaving behind the biotin and PEG4 portion of the original probe. The released biomolecule now carries the TAMRA-PEG3-Azide fragment.

This ability to release the labeled protein under gentle conditions is a significant advantage over traditional biotin-streptavidin systems, which often require harsh, denaturing conditions for elution that can damage the target protein. nih.gov The released, fluorescently-tagged protein can then be subjected to further analysis, such as mass spectrometry or another round of labeling. For instance, if the released protein contains another bioorthogonal handle, a second probe with a different functionality can be attached. This sequential approach allows for multi-layered interrogation of a target biomolecule.

A key advantage of the Dde linker is its orthogonality to other common protecting groups and linkers, allowing for its selective cleavage without disturbing other parts of the system. researchgate.net For example, a study on protein enrichment for proteomic analysis highlighted the efficiency of Dde-based linkers for releasing protein targets under mild conditions. researchgate.net In one protocol, a Dde biotin-azide linker was used to capture newly synthesized proteins, which were then selectively released from the streptavidin resin by treatment with 2% hydrazine. nih.gov This method was shown to reduce background contamination and improve the detection of low-abundance proteins. nih.gov

The table below summarizes the characteristics of different cleavable linkers used in bioorthogonal chemistry, highlighting the properties of the Dde linker.

Linker TypeCleavage ConditionAdvantagesCommon Applications
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) 2% Hydrazine in aqueous solutionMild cleavage, orthogonal to many protecting groups, efficient release. researchgate.netnih.govSequential labeling, affinity purification, proteomics. researchgate.netnih.gov
Disulfide Mild reducing agents (e.g., DTT, TCEP)Gentle cleavage, biocompatible. rsc.orgReversible conjugation, drug delivery, multiplexed imaging. rsc.org
Dialkoxydiphenylsilane (DADPS) 10% Formic AcidEfficient cleavage under mild acidic conditions, leaves a small residual tag. nih.govnih.govProteomic studies, mass spectrometry. nih.govnih.gov
Photocleavable (e.g., o-nitrobenzyl) UV irradiation (e.g., 365 nm)Spatiotemporal control of cleavage. nih.govSpatially-resolved release, single-cell analysis.
Diazobenzene (AZO) Sodium dithioniteSpecific chemical cleavage.Chemical proteomics.

Multiplexing Capabilities in Complex Biological Environments

Multiplexing, the simultaneous or sequential detection of multiple targets in a single sample, is crucial for understanding complex biological systems. nih.gov The use of cleavable fluorophore probes like this compound is a key enabling technology for multiplexed fluorescence imaging.

One common strategy for multiplexed imaging is cyclic immunofluorescence, where a sample is repeatedly stained, imaged, and then the fluorescent signal is removed before the next cycle. rsc.orgnih.gov The cleavable Dde linker in this compound is ideally suited for this approach.

In a typical multiplexing experiment, a first target is labeled using an antibody or other affinity reagent that has been modified to contain an alkyne group. This is followed by reaction with this compound. The sample is then imaged to detect the location of the first target via the TAMRA fluorescence. Subsequently, the sample is treated with hydrazine to cleave the Dde linker, which releases the TAMRA fluorophore along with the biotin moiety from the target. This effectively "erases" the fluorescent signal from the first target.

The sample can then be re-labeled for a second target using a similar alkyne-modified antibody and another azide-containing fluorescent probe, which could be the same this compound or a similar probe with a different fluorophore. After imaging the second target, the signal can again be erased. This cycle of staining, imaging, and cleavage can be repeated multiple times, allowing for the visualization of a large number of different proteins in the same sample. nih.govnih.gov

Research has demonstrated the feasibility of this approach. For example, a three-cycle staining experiment was performed to sequentially label and image vimentin, β-actin, and α-tubulin in cells. rsc.org In this study, antibodies were labeled with a cleavable linker, and after each imaging round, the fluorescent signal was removed by chemical cleavage, allowing for the next round of staining. rsc.org This method faithfully recapitulated the features observed in single-label imaging. rsc.org Another study achieved 28-plex protein profiling in human tissue by using repeated cycles of target staining, fluorescence imaging, and fluorophore cleavage. nih.gov

The table below outlines a hypothetical sequential imaging experiment using a cleavable probe system.

CycleTargetStaining ReagentImaging ChannelCleavage Step
1 Protein AAlkyne-Antibody A + Biotin-Dde-TAMRA-AzideRed (TAMRA)Hydrazine Treatment
2 Protein BAlkyne-Antibody B + Biotin-Dde-TAMRA-AzideRed (TAMRA)Hydrazine Treatment
3 Protein CAlkyne-Antibody C + Biotin-Dde-TAMRA-AzideRed (TAMRA)Hydrazine Treatment

This iterative process, enabled by the cleavable Dde linker within the this compound probe, allows for high-content imaging and detailed spatial proteomics, providing deep insights into the cellular organization and heterogeneity of complex biological tissues. nih.gov

Applications in Advanced Biomolecular Labeling and Analysis

Fluorescent Labeling and Imaging in Cellular Systems

The inclusion of the TAMRA fluorophore allows for direct visualization and tracking of labeled biomolecules within cellular environments. TAMRA is a bright and photostable rhodamine-based dye, making it well-suited for various fluorescence microscopy applications. baseclick.eulifetein.com

The TAMRA component of the probe provides a robust fluorescent signal for imaging. baseclick.eu With excitation and emission maxima around 555 nm and 580 nm respectively, TAMRA is readily detectable using standard red-channel fluorescence imaging setups. lifetein.com Once Biotin-PEG4-Dde-TAMRA-PEG3-Azide is attached to a target biomolecule (e.g., a protein or nucleic acid) via its azide (B81097) group, the TAMRA moiety acts as a luminous tag. This allows researchers to visualize the location and distribution of these molecules within fixed or living cells. mpg.de The bright and stable fluorescence of TAMRA ensures consistent signal output, which is crucial for sensitive detection in complex cellular backgrounds. baseclick.eu Studies have shown that TAMRA-based probes exhibit excellent cellular accumulation and a relatively uniform intracellular distribution, making them suitable for intracellular imaging. nih.gov This capability is fundamental for applications ranging from confirming the success of a labeling reaction to studying the spatial organization of biomolecules within a cell. nih.gov

Fluorescent probes are indispensable tools for investigating the spatial and temporal dynamics of biomolecules in living cells. acs.orgmdpi.com By labeling a protein of interest with this compound, its movement and localization to specific subcellular compartments can be monitored in real-time using time-lapse microscopy. lifetein.com This allows for the study of dynamic cellular processes such as protein trafficking, receptor internalization, and the response of molecular networks to stimuli. lifetein.commdpi.com The ability to track molecules is crucial for understanding their function in the native cellular context. nih.gov For example, TAMRA-labeled peptides have been successfully used to visualize intracellular delivery mechanisms and track their subsequent trafficking within live cells. lifetein.com The photostability of the TAMRA dye is a significant advantage in these experiments, as it minimizes signal loss during the prolonged imaging sessions required for dynamic studies. lifetein.com

Research Findings on TAMRA for Cellular Imaging
Study FocusKey FindingApplicationReference
Comparative evaluation of azide-linked fluorophoresTAMRA-based probes showed superior cellular accumulation and the most uniform intracellular distribution.Intracellular click reactions and imaging. nih.gov
Live-cell imaging of peptidesTAMRA-conjugated cell-penetrating peptides enabled visualization of intracellular delivery and trafficking.Monitoring cellular uptake and subcellular localization. lifetein.com
Development of cell-permeable probesNew TAMRA derivatives (MaP probes) were developed with enhanced cell permeability and fluorogenicity for live-cell imaging with minimal background.Super-resolution microscopy in live cells. mpg.de
Visualization of DNA sequencesA TAMRA-linked polypyrrole was synthesized to visualize A/T base pairs on large DNA molecules, generating a sequence-specific intensity pattern.Genomic analysis and DNA mapping. nih.gov

Beyond microscopy, the fluorescent properties of the TAMRA tag are valuable for biochemical analysis using gel electrophoresis. After separating labeled proteins from a complex mixture (such as a cell lysate) by SDS-PAGE, the proteins can be directly visualized in the gel using a fluorescence scanner without the need for traditional staining methods like Coomassie blue or silver staining. nih.govnih.govresearchgate.net This method offers several advantages, including a broad linear dynamic range for quantification and compatibility with subsequent analysis techniques like mass spectrometry. The fluorescence intensity of the protein band can be measured to quantify the amount of labeled protein present. nih.gov This approach has been used to monitor changes in protein modification levels in response to cellular stimuli and to validate the successful labeling and enrichment of target proteins. nih.gov

Affinity-Based Enrichment and Proteomic Profiling

The biotin (B1667282) component of the probe is central to its utility in affinity-based purification, a cornerstone of proteomic research. This functionality allows for the selective isolation of labeled biomolecules from complex biological samples.

The interaction between biotin and streptavidin is one of the strongest known non-covalent interactions in biology, with a dissociation constant (Kd) on the order of 10⁻¹⁵ M. This exceptionally high affinity is exploited for the efficient capture of biotinylated molecules. vectorlabs.com In a typical workflow, a target protein is first labeled with this compound. The resulting complex mixture is then incubated with a solid support, such as magnetic or agarose (B213101) beads, that has been coated with streptavidin. rockefeller.eduthermofisher.com The high affinity of the biotin-streptavidin interaction ensures that only the biotin-tagged proteins are selectively captured and immobilized on the beads, while non-labeled proteins are washed away. vectorlabs.comnih.gov This method is widely used for immunoprecipitation, pull-down assays, and the enrichment of specific protein populations for further analysis, such as identifying protein interaction partners or post-translational modifications. vectorlabs.com

A significant challenge in traditional streptavidin-biotin affinity purification is the harsh, denaturing conditions (e.g., boiling in SDS) required to break the strong biotin-streptavidin bond to elute the captured proteins. vectorlabs.comnih.gov These conditions can co-elute non-specifically bound proteins and streptavidin itself, contaminating the sample and complicating downstream analysis. vectorlabs.com

The this compound probe overcomes this limitation through its cleavable Dde linker. vectorlabs.comresearchgate.net The Dde group is stable under typical biochemical conditions but can be selectively cleaved by treatment with a mild aqueous solution of 2% hydrazine (B178648). vectorlabs.comiris-biotech.de This cleavage breaks the linker between the biotin moiety and the rest of the probe, releasing the TAMRA-labeled target protein from the streptavidin beads while the biotin tag remains bound. vectorlabs.comresearchgate.net This controlled release under gentle conditions yields a purer sample of the target protein, free from streptavidin contamination and with a significant reduction in non-specific background proteins. researchgate.net This "capture-and-release" strategy enhances the specificity and recovery of affinity purification, making it a powerful tool for proteomics and the identification of true biological targets. nih.govnih.gov

Functional Moieties of this compound and Their Roles
ComponentFunctionMechanism/ApplicationReference
BiotinAffinity TagBinds with extremely high affinity to streptavidin-coated supports for capture and enrichment of labeled biomolecules. vectorlabs.com
TAMRAFluorophoreProvides a bright, photostable fluorescent signal for visualization in cellular imaging and quantification via in-gel scanning. baseclick.eulifetein.com
AzideReactive HandleAllows for covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted "click chemistry". medchemexpress.comtocris.com
Dde LinkerCleavable ElementEnables the release of captured proteins from streptavidin supports under mild conditions (2% hydrazine), improving sample purity. vectorlabs.comiris-biotech.de
PEG LinkersSpacersPolyethylene (B3416737) glycol units increase hydrophilicity and provide spatial separation between functional moieties, reducing steric hindrance. targetmol.comconju-probe.com

Identification of Ligand-Protein Interactions via Quantitative Mass Spectrometry

Trifunctional probes, such as this compound, are instrumental in chemical proteomics for the identification of ligand-protein interactions. The azide group allows for the covalent attachment of the probe to a ligand of interest that has been modified with a corresponding alkyne group through the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This ligand-probe conjugate can then be introduced to a complex biological sample, such as a cell lysate, to bind to its target protein(s).

The biotin component of the molecule enables the subsequent enrichment of the ligand-protein complex from the lysate using streptavidin-coated beads. The high affinity of the biotin-streptavidin interaction ensures efficient capture and purification. Following enrichment, the TAMRA fluorophore allows for the visualization of the captured proteins, for instance, through in-gel fluorescence scanning, providing an initial confirmation of successful labeling and enrichment.

A critical feature of this probe for mass spectrometry applications is the hydrazine-cleavable Dde linker. The strong interaction between biotin and streptavidin often necessitates harsh elution conditions that can lead to the co-elution of non-specifically bound proteins and endogenously biotinylated proteins, complicating downstream analysis. The Dde linker circumvents this issue by allowing for the release of the captured protein-ligand complex under mild conditions using a 2% aqueous hydrazine solution. vectorlabs.com This selective cleavage leaves the biotin tag attached to the streptavidin beads while releasing the TAMRA-labeled protein of interest for identification by quantitative mass spectrometry. This strategy significantly reduces background contamination and improves the signal-to-noise ratio, leading to more reliable and accurate protein identification.

Research in chemical proteomics has demonstrated the efficacy of using probes with cleavable linkers to identify protein targets. For instance, studies utilizing activity-based protein profiling (ABPP) have shown that the incorporation of a cleavable linker between the affinity tag (biotin) and the reactive group allows for the selective elution of probe-labeled proteins, which is highly compatible with mass spectrometric analysis. This approach has been shown to improve the quality of data obtained in proteomic experiments.

Parameter Conventional Biotin Probe Biotin-Dde Cleavable Probe
Elution Conditions Harsh (e.g., boiling in SDS-PAGE buffer)Mild (e.g., 2% aqueous hydrazine)
Background Proteins HighLow
Identification Confidence ModerateHigh

This interactive table summarizes the advantages of using a cleavable Dde linker in mass spectrometry-based proteomics compared to conventional non-cleavable biotin probes.

Nucleic Acid Modification and Characterization

The versatility of this compound extends to the field of nucleic acid research, where it can be employed for both affinity-based assays and fluorescent labeling of DNA and RNA.

Biotinylation of Oligonucleotides for Affinity-Based Assays

The biotinylation of oligonucleotides is a fundamental technique for studying nucleic acid-protein interactions, as well as for the development of nucleic acid-based diagnostics. The azide group on the this compound probe allows for its efficient conjugation to alkyne-modified oligonucleotides via click chemistry. researchgate.net This method of biotinylation is highly specific and can be performed under mild conditions, preserving the integrity of the nucleic acid.

Once biotinylated, these oligonucleotides can be used as probes in a variety of affinity-based assays, such as pull-down assays, to isolate and identify interacting proteins from cellular extracts. researchgate.netnih.govmdpi.comspringernature.com The biotinylated oligonucleotide probe is immobilized on streptavidin-coated beads and incubated with a cell lysate. Proteins that bind to the oligonucleotide sequence are captured and can subsequently be identified by techniques like Western blotting or mass spectrometry. The cleavable Dde linker in this probe offers the same advantages in this context as in proteomics, allowing for the gentle release of the captured nucleic acid-protein complexes.

Assay Component Function
Biotinylated Oligonucleotide Captures specific binding proteins
Streptavidin Beads Immobilizes the biotinylated probe
Cell Lysate Source of interacting proteins
Wash Buffers Remove non-specific binders
Elution with Hydrazine Releases the captured complex

This interactive table outlines the key components and their functions in an affinity-based pull-down assay using a biotinylated oligonucleotide with a cleavable linker.

Fluorescent Labeling of DNA and RNA Constructs

The TAMRA fluorophore integrated into the this compound molecule enables the fluorescent labeling of DNA and RNA constructs. Similar to biotinylation, the probe can be attached to alkyne-modified nucleic acids through a click reaction. This covalent labeling provides a stable and robust fluorescent signal.

TAMRA is a well-established fluorescent dye with a bright orange-red emission, making it suitable for a wide range of fluorescence-based detection methods. baseclick.euaxispharm.com Labeled oligonucleotides can be used as probes in techniques such as fluorescence in situ hybridization (FISH) to visualize the location of specific DNA or RNA sequences within cells and tissues. Furthermore, TAMRA is often used as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) studies to investigate conformational changes in nucleic acids or their interactions with other molecules. baseclick.eu

The ability to fluorescently label nucleic acids is crucial for a multitude of applications in molecular biology, from basic research into gene expression and regulation to the development of diagnostic assays. The use of click chemistry for the introduction of fluorescent dyes like TAMRA offers a highly efficient and specific method for creating these essential research tools. nih.gov

Application Description
Fluorescence in situ Hybridization (FISH) Visualization of specific nucleic acid sequences in their cellular context.
Förster Resonance Energy Transfer (FRET) Study of molecular interactions and conformational changes in nucleic acids.
Real-Time PCR Monitoring the amplification of DNA in real-time using fluorescent probes.
Microarray Analysis High-throughput analysis of gene expression by detecting fluorescently labeled nucleic acids hybridized to a microarray.

This interactive table highlights some of the key applications of fluorescently labeled DNA and RNA constructs.

Strategic Integration in Drug Discovery and Chemical Probe Development

Design of Cleavable Linkers for Antibody-Drug Conjugates (ADCs)

Application of the Probe as an ADC Linker

Biotin-PEG4-Dde-TAMRA-PEG3-Azide is identified as a cleavable linker designed for the synthesis of ADCs. glpbio.combiocat.comtargetmol.comglpbio.comglpbio.cn The core of its utility as an ADC linker lies in the Dde group. nih.gov The Dde linker is chemically labile and can be cleaved under mild conditions using hydrazine (B178648) or hydroxylamine, which allows for the controlled release of a conjugated payload. broadpharm.comaxispharm.comiris-biotech.de

This specific probe's structure features a seven-unit PEG chain, which serves to bridge an antibody and a cytotoxic drug. glpbio.combiocat.comtargetmol.com The PEG spacers (PEG4 and PEG3) contribute hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting ADC. cam.ac.uk The azide (B81097) group provides a reactive handle for conjugation to a modified antibody or drug molecule, while the biotin (B1667282) and TAMRA components can be used for tracking, purification, or diagnostic purposes during the development phase. medchemexpress.combroadpharm.com The Dde moiety acts as the trigger for payload release, designed to break apart under specific chemical conditions that can be engineered to occur within the target cell. nih.govaxispharm.com

A recent study explored the use of a cyclic β-diketone structure similar to Dde as a cleavable linker in ADCs. nih.gov This type of linker was designed to exploit the differences in reduction potential between the plasma and the intracellular environment. An azido (B1232118) trigger installed near the diketone, upon reduction to a primary amine inside the cell, can react with the linker to facilitate payload release. nih.gov This principle highlights the potential for designing sophisticated, environmentally sensitive cleavable linkers based on the Dde scaffold.

Methodologies for Conjugation and Purification of ADCs

The terminal azide group on this compound is a key functional handle for conjugation, primarily through "click chemistry". medchemexpress.com This family of reactions is known for its high efficiency, specificity, and biocompatibility. The most common methods include:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction efficiently joins the linker's azide group with a terminal alkyne group that has been introduced onto the antibody or the cytotoxic drug. medchemexpress.com

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that reacts the azide with a strained cyclooctyne (B158145), such as DBCO or BCN, which can be advantageous for conjugations involving sensitive biological molecules where copper toxicity is a concern. medchemexpress.com

The biotin component of the probe offers a powerful method for the purification of the resulting ADC. Dde-based linkers containing a biotin tag can be used for catch-and-release affinity purification. iris-biotech.de The crude ADC conjugate, containing the biotinylated linker, can be captured on a solid support functionalized with streptavidin or avidin (B1170675). After washing away impurities, the purified ADC can be released from the support by cleaving the Dde linker with a solution of hydrazine, which breaks the connection between the biotin tag and the ADC. iris-biotech.decd-bioparticles.net The cleavage can be monitored spectroscopically by detecting the pyrazole (B372694) byproduct, which absorbs light at 290 nm. iris-biotech.de

Utility in Proteolysis-Targeting Chimeras (PROTACs) and Degradation Strategies

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. invivochem.com The linker is a crucial element, as its length, composition, and attachment points significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the degradation efficiency. nih.govcomputabio.com

Adaptation of the Probe Scaffold for PROTAC Linker Design

The scaffold of this compound contains features that are highly adaptable for PROTAC linker design. invivochem.comprecisepeg.com While historically, PROTAC linkers have often been simple alkyl or PEG chains, there is a growing interest in more sophisticated, functional linkers. nih.gov

The key components of this probe can be repurposed for PROTAC development:

PEG Spacers: PEG linkers are commonly used in PROTACs to provide the necessary length and flexibility to span the distance between the POI and the E3 ligase. nih.govnih.gov The PEG4 and PEG3 units in this probe offer a defined length that can be systematically varied to optimize ternary complex formation. precisepeg.com

Azide Group: The terminal azide allows for the modular synthesis of PROTACs using click chemistry. invivochem.com A library of PROTACs can be rapidly generated by clicking different POI ligands or E3 ligase ligands onto the azide-functionalized linker. precisepeg.com

Dde Group: The cleavable Dde functionality can be incorporated to create "caged" or activatable PROTACs. For instance, a PROTAC could be rendered inactive until the Dde linker is cleaved by a specific stimulus, offering a layer of conditional control over protein degradation.

A related compound, Dde Biotin-PEG4-azide, is explicitly identified as a PROTAC linker of the PEG category, intended for the preparation of protein degraders. invivochem.com This demonstrates the direct applicability of the Dde-PEG-azide scaffold in this therapeutic modality.

Implications for Targeted Protein Degradation Mechanisms

The use of a linker like this compound has several implications for the mechanism of targeted protein degradation. By hijacking the cell's own ubiquitin-proteasome system, PROTACs act catalytically to eliminate a target protein rather than just inhibiting its function. invivochem.com

The linker itself plays a critical role in the efficacy of this process. The flexibility and hydrophilicity of the PEG components can influence the stability and conformation of the ternary complex, which is a key determinant of successful ubiquitination. nih.gov The ability to use the azide group for modular "plug-and-play" assembly allows researchers to systematically optimize the linker length and attachment points to find the ideal geometry for a given POI-E3 ligase pair. nih.gov This empirical optimization is often necessary, as there are currently no universal rules for de novo PROTAC linker design. nih.gov The inclusion of the fluorescent TAMRA dye within the linker scaffold allows for direct visualization and tracking of the PROTAC within cells, providing valuable mechanistic insights into its uptake, distribution, and engagement with the target.

Development of Bioconjugated Materials for Sensing and Diagnostics

The multifunctional nature of this compound makes it a valuable reagent for creating bioconjugated materials for sensing and diagnostic applications. broadpharm.com Such materials leverage the specific molecular recognition and signaling properties of the probe's different components.

The probe integrates three key functionalities for sensing:

Biotin: Acts as a high-affinity capture tag, enabling the immobilization of the probe or any molecule attached to it onto streptavidin-coated surfaces, such as microplates, beads, or biosensors. iris-biotech.delumiprobe.com

TAMRA: A well-characterized rhodamine-based fluorescent dye that serves as a reporter. medchemexpress.com Its fluorescence can be used to detect and quantify binding events.

Azide: Provides a versatile handle for covalently attaching the probe to a wide range of materials or biomolecules (e.g., proteins, nucleic acids, surfaces) that have been functionalized with an alkyne group via click chemistry. medchemexpress.comlumiprobe.com

A similar trifunctional probe, Dde TAMRA Biotin Azide, is highlighted for its use in affinity-based assays. broadpharm.com It allows for the fluorescent labeling (via TAMRA) and capture (via biotin) of target molecules. The cleavable Dde linker adds a layer of functionality, enabling the release of the captured complexes from an avidin support under mild hydrazine conditions. broadpharm.com This "catch-and-release" capability is highly useful for sample purification and analysis in diagnostic workflows. iris-biotech.de By conjugating this probe to a targeting molecule (like an antibody or a small molecule ligand) via its azide group, researchers can create specific probes to detect, isolate, and quantify target analytes from complex biological samples.

Methodological Advancements and Future Research Directions

Optimization of Bioorthogonal Reaction Conditions for Cellular Fidelity

The terminal azide (B81097) group on the probe is designed for bioorthogonal ligation, a class of reactions that proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes. abpbio.com The primary reactions for this probe are copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com

Optimizing these reactions is critical for maintaining cellular health and ensuring the fidelity of labeling. Research focuses on refining catalyst systems for CuAAC to minimize copper-induced cytotoxicity while maximizing reaction kinetics. For SPAAC, which avoids the need for a toxic metal catalyst, research involves developing more reactive yet stable cyclooctyne (B158145) partners to enhance reaction speed, which is inherently slower than CuAAC. medchemexpress.com The goal is to achieve rapid and complete labeling under mild, aqueous conditions, a hallmark of click chemistry. abpbio.com

Table 1: Comparison of Bioorthogonal Reactions for Biotin-PEG4-Dde-TAMRA-PEG3-Azide

Feature Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Partner Terminal Alkyne Strained Alkyne (e.g., DBCO, BCN)
Key Advantage Fast reaction kinetics No cytotoxic metal catalyst required
Primary Challenge Potential copper cytotoxicity Slower reaction rates compared to CuAAC
Optimization Focus Development of biocompatible ligands to chelate copper Synthesis of more reactive and stable strained alkynes

| Reference | medchemexpress.com | medchemexpress.com |

Strategies for Mitigating Non-Specific Binding and Background Interference

A significant challenge in any affinity-based system is the non-specific binding of the probe to unintended cellular components, which can lead to high background signals and false-positive results. The biotin (B1667282) moiety, while providing an exceptionally strong interaction with streptavidin for purification, can also be a source of non-specific binding.

Several strategies are employed to overcome this issue. Pre-treatment of samples with blocking agents like bovine serum albumin (BSA) or salmon sperm DNA can saturate non-specific binding sites on surfaces and beads. researchgate.net Optimizing the stringency of wash buffers, by adjusting salt concentrations, pH, and detergent content, is critical for removing weakly bound, non-specific molecules while preserving the specific biotin-streptavidin interaction. researchgate.netresearchgate.net Another effective technique is the use of a "biotin wash"—a solution of free biotin used after the primary incubation—to block any unoccupied binding sites on the streptavidin support before protein elution. researchgate.net

Table 2: Methods to Reduce Non-Specific Binding

Strategy Mechanism Application Notes
Blocking Agents Saturate non-specific binding sites on beads and surfaces. Use agents like BSA, casein, or non-specific DNA before introducing the probe. researchgate.net
Optimized Washing Increase stringency to disrupt low-affinity, non-specific interactions. Test various salt concentrations, detergents (e.g., Tween 20), and pH levels. researchgate.net
Competitor Molecules Outcompete the probe for non-specific binding sites. Add an excess of a non-specific molecule with similar properties. researchgate.net

| Biotin Wash | Block unoccupied streptavidin sites after target binding. | Incubate beads with free biotin before cell lysate incubation or elution. researchgate.net |

Development of Advanced Analytical Platforms for Probe Characterization

Characterizing the probe and its conjugates is essential for validating experimental results. The complexity of this compound necessitates a multi-platform analytical approach.

Mass spectrometry (MS) is the definitive tool for confirming the successful conjugation of the probe to a target protein and for identifying the labeled biomolecules after purification and cleavage. nih.govnih.gov High-performance liquid chromatography (HPLC) is often used to monitor the progress and efficiency of both the conjugation and subsequent cleavage reactions. whu.edu.cn For applications involving antibody-drug conjugates (ADCs), specialized techniques like hydrophobic interaction chromatography (HIC) are employed to determine the drug-to-antibody ratio (DAR), a critical quality attribute. mdpi.com Furthermore, the probe's inherent TAMRA fluorophore allows for analysis using fluorescence-based platforms, including flow cytometry to quantify labeled cell populations and fluorescence microscopy for subcellular localization. mdpi.com

Table 3: Analytical Platforms for Probe Characterization

Analytical Platform Purpose
Mass Spectrometry (MS) Confirm covalent conjugation and identify labeled proteins. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) Monitor reaction efficiency and purity of conjugates. whu.edu.cn
Hydrophobic Interaction Chromatography (HIC) Determine drug-to-antibody ratio (DAR) for ADC characterization. mdpi.com
Flow Cytometry Quantify labeled cells and analyze cell populations based on fluorescence. mdpi.com

Exploration of Novel Cleavage Mechanisms for the Dde Moiety

A key feature of the probe is its cleavable linker, which allows for the release of the labeled target from the biotin-streptavidin complex under specific conditions. The N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-ethyl (Dde) group is designed for orthogonal cleavage, meaning it is stable under a wide range of conditions, including those used for Fmoc/tBu-based peptide synthesis. iris-biotech.de

The standard method for cleaving the Dde linker is treatment with a buffered, aqueous solution of 2% hydrazine (B178648) or hydroxylamine. iris-biotech.de This specific chemical sensitivity allows for selective release without disrupting other parts of the biological system. Research in this area explores optimizing these cleavage conditions to improve efficiency and kinetics, as well as investigating alternative nucleophiles that might offer faster or milder cleavage. While other linkers exist that are sensitive to acid, light, or other reagents, the hydrazine-lability of Dde provides a distinct and valuable tool for bio-orthogonal chemistry. nih.goviris-biotech.de The cleavage reaction can be conveniently monitored spectrophotometrically due to the formation of a chromophoric byproduct. iris-biotech.de

Table 4: Cleavage Conditions for the Dde Moiety | Reagent | Typical Concentration | Key Features | | :--- | :--- | :--- | | Hydrazine | 2% in aqueous buffer | Standard, efficient cleavage of the Dde group. iris-biotech.de | | Hydroxylamine | 2% in aqueous buffer | Alternative nucleophile for Dde cleavage. iris-biotech.de | | Orthogonality | Stable to acidic and basic conditions used in Fmoc/tBu protocols. iris-biotech.de | | Monitoring | Cleavage can be followed via spectrophotometry. iris-biotech.de |

Synergistic Applications with Other Chemical Biology Technologies

The true power of a multi-functional probe like this compound is realized when it is used in concert with other advanced technologies. Its most prominent application is in the construction of antibody-drug conjugates (ADCs). biocat.comglpbio.com In this context, the azide handle allows for the precise attachment of the probe (carrying a therapeutic payload in place of TAMRA, or in addition to it) to an antibody.

A frontier in this area is the development of dual-payload ADCs, where this linker could be adapted to attach two different cytotoxic agents with distinct mechanisms of action (e.g., a tubulin inhibitor and a topoisomerase inhibitor) to a single antibody. mdpi.com This approach has the potential to be more potent than single-payload ADCs and could overcome drug resistance. mdpi.com Additionally, the TAMRA fluorophore can be paired with a suitable quencher in Förster Resonance Energy Transfer (FRET) based assays to create activatable probes that fluoresce only upon enzymatic cleavage or binding events, enabling real-time monitoring of biological activity. researchgate.net

Q & A

Basic Research Questions

Q. What are the key structural components of Biotin-PEG4-Dde-TAMRA-PEG3-Azide, and what are their functional roles in experimental design?

  • Components and Roles :

  • Biotin : Enables high-affinity binding to streptavidin/avidin for immobilization or pull-down assays .
  • PEG4 and PEG3 chains : Enhance solubility, reduce steric hindrance, and provide spatial flexibility for multi-step conjugation .
  • Dde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl) : A photocleavable or hydrazine-sensitive protecting group for controlled release of conjugated molecules (e.g., drugs in ADCs) .
  • TAMRA (Tetramethylrhodamine) : Fluorescent dye (Ex/Em: ~548/576 nm) for real-time tracking, microscopy, or flow cytometry .
  • Azide (-N₃) : Enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific bioconjugation .
    • Methodological Insight : Prioritize sequential conjugation steps (e.g., first click chemistry with azide, then biotin-streptavidin binding) to avoid interference between functional groups.

Q. What are standard protocols for conjugating this compound to alkyne-modified biomolecules?

  • Stepwise Protocol :

Reaction Setup : Dissolve the compound and alkyne-modified target (e.g., antibodies, peptides) in PBS or Tris buffer (pH 7.4).

Catalyst Addition : Use CuSO₄ (1 mM) with sodium ascorbate (5 mM) or THPTA (tris-hydroxypropyltriazolylamine) for enhanced CuAAC efficiency .

Incubation : React at 25–37°C for 1–4 hours with gentle agitation.

Purification : Remove excess reagent via size-exclusion chromatography or dialysis .

Validation : Confirm conjugation via SDS-PAGE with fluorescence imaging (TAMRA) or streptavidin-HRP blotting (biotin) .

  • Critical Considerations : Avoid prolonged light exposure to prevent TAMRA photobleaching .

Q. How does the Dde group enable controlled release in drug delivery systems?

  • Mechanism : The Dde group is cleaved under mild conditions (e.g., 2% hydrazine or pH 4.5 buffer) to release payloads (e.g., drugs, imaging agents) in target tissues .
  • Application Example : In antibody-drug conjugates (ADCs), Dde cleavage ensures tumor-specific drug activation, minimizing off-target toxicity .

Advanced Research Questions

Q. How can researchers optimize click chemistry efficiency when using this compound in complex biological matrices?

  • Challenges : Competing thiols or amines in cell lysates may quench Cu(I) catalysts.
  • Solutions :

  • Use strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) to bypass copper toxicity .
  • Pre-purify target biomolecules to remove reactive contaminants .
  • Quantify reaction kinetics via HPLC or fluorescence anisotropy to determine optimal stoichiometry .

Q. How to resolve contradictions in fluorescence quenching observed during TAMRA-based tracking?

  • Root Causes :

  • Proximity-induced quenching (e.g., TAMRA near metallic surfaces or hydrophobic domains).
  • Environmental factors (pH, temperature) altering TAMRA’s quantum yield .
    • Mitigation Strategies :
  • Introduce a PEG spacer between TAMRA and the target molecule to reduce steric interactions .
  • Validate fluorescence signals using alternative detection methods (e.g., Förster resonance energy transfer (FRET) with a compatible donor dye) .

Q. What methodologies enable the integration of this compound with mass spectrometry (MS) for structural validation?

  • Workflow :

Enzymatic Digestion : Treat conjugated proteins with trypsin to generate peptides.

Affinity Enrichment : Capture biotinylated peptides using streptavidin beads.

Dde Cleavage : Release peptides via hydrazine treatment, then analyze by LC-MS/MS to confirm modification sites .

  • Data Interpretation : Use software like MaxQuant to map azide/alkyne incorporation and validate stoichiometry .

Q. How does the cleavage efficiency of Dde compare to other photocleavable groups (e.g., o-nitrobenzyl) in live-cell imaging?

  • Comparative Analysis :

  • Dde : Requires hydrazine, limiting use to in vitro or extracellular applications. Efficiency: >90% in 2 hours .
  • o-Nitrobenzyl : UV-light cleavable, suitable for live cells but may cause phototoxicity. Efficiency: ~70–80% .
    • Recommendation : Use Dde for in vitro assays requiring precise temporal control and o-nitrobenzyl for intracellular studies.

Q. How to design multifunctional probes using this compound for simultaneous imaging and target isolation?

  • Design Strategy :

Conjugate azide to DBCO-modified targeting ligands (e.g., folate, peptides) via SPAAC.

Use TAMRA for real-time imaging and biotin for post-experiment streptavidin-based pulldown .

Cleave Dde to release captured complexes for downstream analysis (e.g., Western blot, MS).

  • Validation : Perform co-localization assays (microscopy) and validate binding specificity via competitive inhibition .

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